4-Bromo-5-methoxy-1H-indazole
Description
Overview of Indazole Derivatives in Medicinal Chemistry and Pharmaceutical Research
Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of significant interest in medicinal chemistry. tandfonline.comaustinpublishinggroup.com Though relatively rare in nature, synthetic indazole derivatives have demonstrated a vast array of biological activities, leading to extensive research into their therapeutic potential. tandfonline.comnih.govnih.gov These derivatives are key components in numerous pharmacologically active molecules and have been investigated for a wide range of applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective therapies. nih.govbenthamdirect.comtandfonline.com
The versatility of the indazole scaffold allows for the synthesis of a diverse range of compounds with varied biological functions. nih.govpnrjournal.com Researchers have successfully developed indazole-based compounds with activities such as protein kinase inhibition, anti-HIV properties, and even potential as male contraceptives. tandfonline.comresearchgate.net The ability to modify the indazole core at various positions enables the fine-tuning of its pharmacological properties, making it a "privileged scaffold" in drug discovery. samipubco.comresearchgate.net This has led to the development of several FDA-approved drugs containing the indazole moiety, highlighting its importance in modern medicine. pnrjournal.com
Significance of Indazole Scaffold in Drug Discovery and Development
The indazole scaffold is considered a cornerstone in the development of new therapeutic agents due to its ability to interact with a wide range of biological targets. nih.govsamipubco.com Its structural framework mimics endogenous molecules, allowing it to bind to various enzymes and receptors involved in disease pathways. samipubco.com This has resulted in the successful development of drugs for treating cancer, inflammatory conditions, and neurological disorders. nih.govbenthamdirect.comtandfonline.com
Several indazole-based drugs have reached the market, demonstrating the clinical significance of this scaffold. For instance, Pazopanib and Axitinib are tyrosine kinase inhibitors used in cancer therapy, while Granisetron is an antiemetic used to manage nausea and vomiting caused by chemotherapy. austinpublishinggroup.compnrjournal.comsamipubco.com The success of these drugs has spurred further research into the potential of other indazole derivatives. tandfonline.comaustinpublishinggroup.com The synthetic accessibility of the indazole core allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. samipubco.com
Research Objectives and Scope for 4-Bromo-5-methoxy-1H-indazole
The specific compound, this compound, has emerged as a subject of interest within the broader field of indazole research. evitachem.com Its unique substitution pattern, featuring a bromine atom at the 4-position and a methoxy (B1213986) group at the 5-position, offers a distinct chemical profile for investigation. lookchem.com Research on this compound is focused on its potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. lookchem.com
The primary objectives for studying this compound include exploring its synthesis, characterizing its chemical properties, and evaluating its biological activities. evitachem.comlookchem.comgoogle.com For example, a series of novel 4-bromo-1H-indazole derivatives have been synthesized and evaluated as potential FtsZ inhibitors, which could lead to new antibacterial agents. nih.gov The data gathered from these studies can contribute to the design of new drugs with improved therapeutic efficacy and reduced side effects. lookchem.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1192004-62-8 | lookchem.comchemscene.combldpharm.com |
| Molecular Formula | C8H7BrN2O | lookchem.comchemscene.combldpharm.com |
| Molecular Weight | 227.06 g/mol | lookchem.comchemscene.combldpharm.com |
| Boiling Point | 363.4±22.0 °C (Predicted) | lookchem.com |
| Density | 1.678±0.06 g/cm3 (Predicted) | lookchem.com |
| Storage | Sealed in dry, Room Temperature | lookchem.combldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJMTCWSLYKVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677496 | |
| Record name | 4-Bromo-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192004-62-8 | |
| Record name | 4-Bromo-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Evaluation and Pharmacological Activities of 4 Bromo 5 Methoxy 1h Indazole and Indazole Derivatives
General Overview of Pharmacological Potential of Indazoles
The indazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its significant pharmacological importance. tandfonline.com This nitrogen-containing heterocyclic compound, consisting of a pyrazole (B372694) ring fused to a benzene (B151609) ring, forms the fundamental structure for a multitude of compounds with potential therapeutic applications. tandfonline.comnih.govbohrium.com Indazole and its derivatives are noted for a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antiarrhythmic properties. nih.govbiotech-asia.orgnih.govrsc.org
Because of their versatile biological functions, indazoles are considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.govsemanticscholar.orgresearchgate.net This has spurred considerable interest in the development of novel indazole-based therapeutic agents. tandfonline.compnrjournal.com The therapeutic potential of these compounds extends to treatments for cancer, neurodegeneration, and disorders involving protein kinases. tandfonline.com A number of therapeutic agents based on the indazole structure are currently in clinical use or undergoing clinical trials. nih.govsemanticscholar.orgnih.gov
Anticancer Research
The indazole nucleus is a key component in numerous compounds developed for cancer therapy. nih.gov Several indazole derivatives function as kinase inhibitors and have demonstrated significant anticancer activity both in laboratory studies and in living organisms. rsc.orgrsc.org Marketed anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core, highlighting its importance in oncology. bohrium.comrsc.orgrsc.org Research has focused on developing indazole derivatives to target various mechanisms involved in tumor growth and progression. nih.govnih.gov
Indazole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines in vitro. Studies have evaluated their efficacy in inhibiting the growth of lung cancer (A549), breast cancer (MCF-7, 4T1), and other cancer types. nih.govrsc.orgnih.gov
For instance, a series of novel polysubstituted indazoles showed promising antiproliferative activity against the A549 lung cancer cell line, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.64 to 17 µM. nih.govresearchgate.net In another study, the indazole derivative designated as compound 2f exhibited potent growth inhibitory activity against the 4T1 mouse breast cancer cell line and the MCF-7 human breast cancer cell line, with IC50 values of 0.23 µM and 0.34 µM, respectively. rsc.orgnih.gov Other research has explored indazole analogues of curcumin (B1669340), which showed cytotoxic effects against MCF-7 cells with IC50 values between 45.97 and 86.24 µM. japsonline.comjapsonline.com A separate study on new imatinib (B729) derivatives found that certain compounds were significantly more potent than imatinib against A549 cells, with IC50 values around 6.4 to 7.3 µM. mdpi.com
The table below summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines.
| Compound Class/Reference | Cell Line | Cancer Type | IC50 Value (µM) | Source |
|---|---|---|---|---|
| Polysubstituted indazoles | A549 | Lung Cancer | 0.64 - 17 | nih.govresearchgate.net |
| Compound 2f | 4T1 | Breast Cancer | 0.23 | rsc.orgnih.gov |
| Compound 2f | MCF-7 | Breast Cancer | 0.34 | rsc.orgnih.gov |
| Indazole analogues of curcumin (Compound 3b) | MCF-7 | Breast Cancer | 45.97 | japsonline.comjapsonline.com |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |
| Imatinib derivative (3c) | A549 | Lung Cancer | 6.4 | mdpi.com |
Beyond inhibiting proliferation, indazole derivatives have been shown to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells. nih.govrsc.org One study found that compound 2f dose-dependently promoted apoptosis in 4T1 breast cancer cells. rsc.org This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org
Other indazole compounds have been observed to interfere with the cell cycle. nih.gov For example, certain derivatives caused a blockage of cells in the S phase (DNA synthesis phase) or the G2/M phase (the gap between DNA synthesis and mitosis) of the cell cycle. nih.gov Another compound, 6o, was found to affect apoptosis and the cell cycle in K562 leukemia cells, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov
The spread of cancer cells from the primary tumor to other parts of the body, a process involving migration and invasion, is a major cause of mortality. Research has indicated that certain indazole derivatives can disrupt these processes. rsc.org Specifically, compound 2f was shown to inhibit the migration and invasion of 4T1 breast cancer cells. rsc.org This effect was linked to a reduction in the levels of matrix metalloproteinase-9 (MMP9), an enzyme that degrades the extracellular matrix and facilitates cancer cell invasion. rsc.org
A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes. rsc.orgrsc.org Dysregulation of kinase activity is a common feature of many cancers. rsc.org Indazole-based compounds have been developed to target a wide range of kinases. nih.gov
TTK (Tyrosine Threonine Kinase): A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were identified as potent, single-digit nanomolar inhibitors of TTK, a kinase involved in cell cycle regulation. nih.govnih.gov
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis (the formation of new blood vessels), VEGFR-2 is a major target in cancer therapy. nih.gov Numerous indazole derivatives have been developed as potent VEGFR-2 inhibitors. nih.govnih.govresearchgate.netmdpi.com One compound demonstrated an IC50 value of 1.24 nM against VEGFR-2. nih.gov Other indazole-pyrimidine derivatives showed better inhibitory activity than the approved drug sorafenib. nih.gov
FGFR (Fibroblast Growth Factor Receptors): Aberrant FGFR signaling is implicated in various cancers. nih.gov Indazole-containing fragments have been shown to inhibit FGFR1–3 with IC50 values in the micromolar range. nih.govnih.gov More optimized derivatives have achieved highly potent FGFR1 inhibition, with IC50 values as low as 3.3 nM. nih.govproquest.com
Pim Kinase: The Pim family of serine/threonine kinases is an attractive target in cancer therapy. researchgate.net Pyrrolo[2,3-g]indazoles and 3-(pyrazin-2-yl)-1H-indazoles have been identified as potent, sub-micromolar inhibitors of Pim-1 and Pim-3 kinases. researchgate.netnih.govresearchgate.net
Aurora Kinases: These kinases are essential for mitotic progression, and their inhibition is a promising anticancer strategy. nih.govmdpi.com Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, with some compounds showing selectivity for specific isoforms like Aurora A or Aurora B. rsc.orgnih.govdntb.gov.ua
Other Targets: Indazole derivatives have also been developed as inhibitors of Bcr-Abl , the fusion protein driving chronic myeloid leukemia; HIF-1 (Hypoxia-inducible factor-1), which is involved in tumor survival in low-oxygen conditions; and Carbonic Anhydrases (CA) , which play a role in tumor acidosis. nih.gov
The table below provides examples of indazole derivatives and their inhibitory activity against specific kinases.
| Target Kinase | Compound Class/Reference | Inhibitory Concentration (IC50) | Source |
|---|---|---|---|
| TTK | 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamides | 0.0029 µM | nih.gov |
| VEGFR-2 | Indazole derivative (Compound 30) | 1.24 nM | nih.gov |
| VEGFR-2 | Quinazoline derivative of indazole (12b) | 5.4 nM | nih.gov |
| FGFR1 | Indazole derivative (9u) | 3.3 nM | nih.govproquest.com |
| FGFR1-3 | 1H-indazole-based derivative (Compound 106) | 2.0, 0.8, 4.5 µM (for FGFR1, 2, 3) | nih.gov |
| Pim-1/Pim-3 | Pyrrolo[2,3-g]indazoles | Sub-micromolar | nih.gov |
| Aurora A/B | Indazole derivative (Compound 17) | Potent dual inhibitor | nih.gov |
The anticancer potential of indazole derivatives has been confirmed in preclinical animal models. In vivo studies are crucial for evaluating a compound's effectiveness in a living organism. One study demonstrated that compound 2f could suppress the growth of a 4T1 tumor model in mice without causing obvious side effects. rsc.org Furthermore, a highly potent VEGFR-2 inhibitor with an indazole scaffold showed favorable pharmacokinetic properties and was able to suppress tumor angiogenesis in a zebrafish model, indicating its potential as an anti-angiogenic agent for further development. nih.gov
Anti-inflammatory Research
Indazole derivatives have garnered considerable attention for their anti-inflammatory properties. nih.gov Research has shown that these compounds can modulate key pathways involved in the inflammatory response. Studies on various indazole compounds have demonstrated their potential to act on inflammatory mediators, suggesting a broad scope for their development as anti-inflammatory agents. researchgate.net
Cyclooxygenase (COX-2) Inhibition
The cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. acs.org The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comacs.org
Indazole and its derivatives have emerged as a promising scaffold for the design of selective COX-2 inhibitors. The structural framework of indazole is featured in various compounds that have been evaluated for their ability to inhibit COX-2. nih.govnih.gov For instance, a series of 1H-indazole amide derivatives were synthesized and showed potent enzymatic and cellular activity. nih.gov The anti-inflammatory effects of certain indazole derivatives are attributed to their ability to down-regulate the expression of pro-inflammatory cytokines and inhibit COX-2. researchgate.net Modifications to the indazole core, such as the introduction of different functional groups, have been explored to enhance COX-2 selectivity and potency. nih.govnih.gov
| Compound Class | Key Structural Features | Observed Activity | Reference |
|---|---|---|---|
| Diaryl Heterocycles (e.g., Celecoxib) | Typical sulfonamide fragment | Selective COX-2 inhibition | nih.gov |
| Indole Analogs | N-1, C-3 substituted indole | Selective COX-2 inhibitory activity | nih.gov |
| 1,5-Diaryl-substituted Tetrazoles | Modified methylsulfonyl unit | Potent COX-2 inhibition | nih.gov |
| Pyrrolo[3,4-d]pyridazinone-Oxadiazole Hybrids | Arylpiperazine pharmacophore linked to 1,3,4-oxadiazole | Inhibition of COX-2 isoform better than reference (Meloxicam) | mdpi.com |
Calcium-Release Activated Calcium (CRAC) Channel Blockade and Mast Cell Stabilization
The calcium release-activated calcium (CRAC) channel is a key player in the immune response, particularly in T lymphocytes, where it mediates calcium signaling that is essential for activation and cytokine production. nih.gov Mast cell stabilization is another crucial mechanism for controlling inflammatory and allergic reactions, as it prevents the release of histamine (B1213489) and other pro-inflammatory mediators. nih.govnih.gov
Recent studies have identified indazole and pyrazole scaffolds as effective blockers of the CRAC channel. nih.gov Structure-activity relationship (SAR) studies have led to the development of indazole derivatives that can selectively block the CRAC current without affecting other ion channels. nih.gov For example, 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide has been identified as a selective and reversible CRAC channel blocker. nih.gov
Mast cell stabilizing drugs work by inhibiting the release of allergic mediators. nih.gov While specific studies on 4-Bromo-5-methoxy-1H-indazole are limited in this context, the broader class of nitrogen-containing heterocyclic compounds has been investigated for such properties. The mechanism often involves preventing the perturbation of the mast cell's lipid bilayer or blocking intracellular calcium signaling pathways. nih.gov
| Compound | Scaffold | Activity | Key Finding | Reference |
|---|---|---|---|---|
| 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide (4k) | Indazole | CRAC channel blocker | Fully blocked CRAC current with an IC₅₀ of 4.9 μM and was selective over other channels. | nih.gov |
Antimicrobial Research
The indazole nucleus is a versatile scaffold that has been extensively explored for the development of antimicrobial agents. nih.gov Derivatives of indazole have demonstrated a wide range of activities against bacteria, fungi, and protozoa. nih.govnih.govmdpi.com
Antiprotozoal Activity (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)
Indazole derivatives have shown promising activity against several protozoan parasites. nih.gov Synthetic methodologies have enabled the creation of numerous indazole compounds with significant pharmacological properties against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov Research indicates that structural features, such as the presence of electron-withdrawing groups on a phenyl ring attached to the indazole core, can enhance antiprotozoal activity. nih.gov
Antifungal Activity (e.g., Candida albicans, Candida glabrata, R. oryzae)
Fungal infections, particularly those caused by Candida species, have seen a rise in incidence and drug resistance. mdpi.com This has spurred the search for new antifungal agents, with indazole derivatives being a focal point of this research. nih.gov Studies have evaluated various indazole compounds against clinically relevant Candida species, including C. albicans and C. glabrata. nih.gov The 3-phenyl-1H-indazole scaffold, in particular, has demonstrated broad anticandidal activity. For instance, compound 10g, a derivative with an N,N-diethylcarboxamide substituent, was found to be highly active against both miconazole-susceptible and resistant strains of C. glabrata. nih.gov
| Compound | Substituent | Target Organism | Activity | Reference |
|---|---|---|---|---|
| 10g | N,N-diethylcarboxamide | C. albicans, C. glabrata (susceptible and resistant) | Identified as the most active compound in the series. | nih.gov |
| General 3-phenyl-1H-indazole series (10a-i) | Various | C. albicans, C. glabrata, C. tropicalis | Demonstrated the best broad anticandidal activity. | nih.gov |
Antibacterial Activity (e.g., Escherichia coli, Salmonella enterica serovar Typhi)
Novel 4-bromo-1H-indazole derivatives have been synthesized and evaluated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov This series of compounds showed notable antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov Some derivatives exhibited potent activity against penicillin-resistant Staphylococcus aureus and Streptococcus pyogenes. nih.gov While activity against Escherichia coli was moderate, these findings highlight the potential of the 4-bromo-1H-indazole scaffold in developing new antibacterial agents. nih.gov Other related heterocyclic structures, such as 5-bromoindole-2-carboxamides, have also shown high antibacterial activity against Gram-negative bacteria like E. coli and Salmonella Typhi. researchgate.net
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| 4-bromo-1H-indazole derivatives | FtsZ protein | Good activity against S. epidermidis and S. pyogenes. Moderate inhibition of cell division in E. coli. | nih.gov |
| 5-bromoindole-2-carboxamides (7a-c) | Bacterial pathogens | Higher activity than standard drugs against E. coli and P. aeruginosa. | researchgate.net |
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation, contributing to antimicrobial resistance. google.com The indazole scaffold has emerged as a promising framework for the development of quorum sensing inhibitors, which represent an alternative strategy to combat multidrug-resistant bacteria. google.com
Research has shown that certain indazole compounds can inhibit QS by targeting key enzymes in the bacterial communication pathway. nih.govacs.org For instance, 5-aminoindazole (B92378) derivatives have been designed as low-nanomolar inhibitors with broad-spectrum antimicrobial activity by targeting the S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) enzyme. nih.gov This enzyme is crucial for the synthesis of autoinducers, the signaling molecules in QS. nih.gov
Furthermore, indazole-quinolone hybrids have been developed as anti-virulence agents specifically designed to act as QS quenchers against Pseudomonas aeruginosa, a significant human pathogen. nih.gov These compounds have demonstrated the ability to inhibit biofilm formation and the production of virulence factors like pyocyanin (B1662382) without exhibiting bacteriostatic effects, which could reduce the selective pressure for resistance development. nih.gov
Table 1: Examples of Indazole Derivatives and their Quorum Sensing Inhibition Activity
| Compound Class | Target | Organism | Observed Effect |
| 5-Aminoindazole derivatives | SAH/MTAN enzyme | Broad-spectrum | Inhibition of autoinducer synthesis |
| Indazole-quinolone hybrids | Quorum sensing systems | Pseudomonas aeruginosa | Anti-biofilm and anti-pyocyanin activity |
Other Therapeutic Applications
The versatile structure of the indazole nucleus has led to its investigation in a wide array of therapeutic areas beyond antimicrobial applications. nih.govnih.govpnrjournal.com
Indazole derivatives have shown significant promise in the management of type 2 diabetes through various mechanisms. nih.gov
Glucagon (B607659) Receptor Antagonists: A novel and potent series of indazole-based compounds have been discovered as glucagon receptor antagonists (GRAs). nih.govnih.govresearchgate.net These compounds were designed based on earlier pyrazole-based GRAs and have demonstrated the ability to blunt glucagon-induced glucose excursion in animal models. nih.govresearchgate.net One such derivative, GRA 16d, was found to be orally active and significantly lowered acute glucose levels in humanized glucagon receptor mice. nih.gov
Glucokinase Activators: Researchers have identified and optimized novel indazole and pyrazolopyridine-based glucokinase activators. nih.govscilit.comresearchgate.net Glucokinase plays a crucial role in glucose homeostasis, and its activation is a potential therapeutic strategy for type 2 diabetes. scienceopen.com The identified indazole derivatives have shown potent activation of glucokinase and favorable preclinical pharmacokinetic properties. nih.govresearchgate.net
GPR120/GPR40 Agonists: An indazole-6-phenylcyclopropylcarboxylic acid series of G-protein coupled receptor 120 (GPR120) agonists has been identified. nih.govacs.orgacs.orgresearchgate.net GPR120 agonists have therapeutic potential for treating diabetes. acs.orgacs.org These indazole derivatives have demonstrated selectivity for GPR120 over GPR40 and have shown efficacy in oral glucose tolerance studies. nih.govacs.orgacs.orgresearchgate.net
Table 2: Indazole Derivatives as Anti-diabetic Agents
| Mechanism of Action | Compound Series | Key Findings |
| Glucagon Receptor Antagonism | Indazole- and indole-based derivatives | Orally active, lowered acute glucose levels in mice. nih.govresearchgate.net |
| Glucokinase Activation | Indazole and pyrazolopyridine-based derivatives | Potent activators with favorable preclinical pharmacokinetics. nih.govresearchgate.net |
| GPR120 Agonism | Indazole-6-phenylcyclopropylcarboxylic acids | Selective GPR120 agonists with in vivo efficacy. acs.orgacs.orgresearchgate.net |
Selective Estrogen Receptor Degraders (SERDs)
In the field of oncology, particularly for estrogen receptor-positive (ER+) breast cancer, indazole derivatives have been developed as Selective Estrogen Receptor Degraders (SERDs). nih.govacs.orgacs.org Thieno[2,3-e]indazole derivatives have been identified as novel, orally available SERDs with improved antitumor effects. nih.govacs.org These compounds have shown potent ERα degradation, growth inhibition of both wild-type and tamoxifen-resistant breast cancer cells, and robust antitumor efficacy in xenograft models. nih.govacs.org Additionally, tricyclic indazoles represent another class of SERD antagonists that have demonstrated activity in breast cancer models. acs.org
Anemia of chronic disease (ACD) is often associated with elevated levels of hepcidin (B1576463), the master regulator of iron homeostasis. frontiersin.orgfrontiersin.org Inhibition of hepcidin production is a promising therapeutic strategy for ACD. nih.gov A series of 3,6-disubstituted indazole derivatives have been synthesized and identified as potent hepcidin production inhibitors. nih.gov Optimization of a lead compound from this series resulted in a potent inhibitor that demonstrated serum hepcidin lowering effects in a mouse model of acute inflammation. nih.gov
The cardiovascular potential of indazole derivatives has also been explored. nih.gov Some indazole-containing compounds have been investigated for their anti-arrhythmic properties. nih.govmdpi.com For instance, YC-1, a 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, has been studied for its vasorelaxant effects on human arteries. researchgate.net It acts as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system, leading to vasorelaxation. nih.gov Other studies have reported the synthesis of benzo[d]imidazole derivatives, structurally related to indazoles, which exhibit potent, concentration-dependent vasorelaxant effects. nih.gov
Indazole derivatives have been identified as possessing anti-HIV activity. nih.govnih.govresearchgate.net A series of indazolyl-substituted piperidin-4-yl-aminopyrimidines were designed and synthesized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Several of these compounds displayed excellent activity against wild-type HIV-1 and some drug-resistant strains. nih.gov The indazole moiety has been recognized for its contribution to the wide range of biological activities in various synthetic compounds, including anti-HIV agents. nih.govresearchgate.net
Antidepressant and Antihypertensive Properties
The indazole scaffold is a prominent feature in many compounds investigated for a wide range of biological activities, including antidepressant and antihypertensive effects. While specific research on the antidepressant and antihypertensive properties of this compound is not extensively documented in publicly available literature, the broader class of indazole derivatives has shown significant potential in these therapeutic areas.
Antidepressant Activity of Indazole Derivatives:
The structural characteristics of the indazole nucleus make it a suitable candidate for interacting with biological targets relevant to depression. Research into various indazole derivatives has highlighted their potential to modulate key pathways involved in mood regulation. For instance, some indazole compounds have been investigated for their ability to interact with monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a common mechanism of action for many antidepressant drugs.
One notable example from the indazole class is the compound FS-32 (1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole), which has demonstrated antidepressant-like effects in preclinical studies. Its pharmacological profile suggests a mechanism that may differ from traditional tricyclic antidepressants, involving catecholaminergic potentiation and inhibition of norepinephrine uptake.
Antihypertensive Activity of Indazole Derivatives:
Indazole derivatives have also been explored for their potential in managing hypertension. The versatility of the indazole core allows for the synthesis of a diverse range of compounds that can interact with various targets in the cardiovascular system. The mechanisms underlying the antihypertensive effects of these derivatives can vary, including vasodilation, inhibition of the renin-angiotensin system, and interaction with adrenergic receptors.
For example, studies on certain indazole analogues have shown their ability to induce a marked decrease in arterial blood pressure in animal models. The structure-activity relationship (SAR) studies of these compounds help in identifying the key molecular features responsible for their antihypertensive effects, guiding the design of more potent and selective agents. The exploration of indazole derivatives as inhibitors of enzymes like CYP11B2 (aldosterone synthase) represents another avenue for developing novel antihypertensive therapies.
While direct evidence for this compound is limited, the established pharmacological profile of the indazole class provides a strong rationale for its potential in these areas. Further investigation into this specific compound could reveal novel antidepressant and antihypertensive activities.
Table 1: Examples of Indazole Derivatives with Antidepressant or Antihypertensive Activity
| Compound Name | Activity | Investigated Mechanism of Action |
|---|---|---|
| FS-32 | Antidepressant | Catecholaminergic potentiation, Norepinephrine uptake inhibition |
| Various Indazole Analogues | Antihypertensive | Vasodilation, Renin-angiotensin system modulation |
| CYP11B2 Inhibitors | Antihypertensive | Inhibition of aldosterone (B195564) synthase |
Neurological Disorders
The indazole core is a key structural motif in a number of compounds being investigated for the treatment of various neurological disorders. nih.gov These conditions, which include neurodegenerative diseases like Parkinson's and Alzheimer's, are often characterized by complex pathologies involving neuronal loss, inflammation, and protein aggregation. nih.gov Indazole derivatives have shown promise by targeting several key enzymes and receptors implicated in these disease processes. nih.gov
While specific studies focusing solely on this compound are limited, a closely related derivative, N-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-4-bromo-5-methoxy-1H-indazole-3-carboxamide hydroformate , has been identified as a ligand for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). google.com This receptor is expressed in various brain regions and is believed to play a significant role in cognitive processes such as learning and memory. google.com The development of ligands for the α7 nAChR subtype is an active area of research for treating conditions associated with malfunctioning nicotinic acetylcholine receptors, including certain neurological syndromes. google.com
Broader research into the indazole class has revealed several mechanisms through which these compounds may exert neuroprotective effects:
Inhibition of Kinases: Enzymes such as Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2) are implicated in the pathology of neurodegenerative diseases. nih.gov Indazole derivatives have been developed as inhibitors of these kinases, offering a potential therapeutic strategy. nih.gov For instance, an indazole derivative known as AMI (6-amino-1-methyl-indazole) has been shown to improve symptoms in a mouse model of Parkinson's disease by inhibiting tau hyperphosphorylation, a process linked to neuronal damage. consensus.appnih.gov
Monoamine Oxidase (MAO) Inhibition: Indazole-5-carboxamides have demonstrated a strong affinity for monoamine oxidases, enzymes that break down neurotransmitters. researchgate.net Inhibition of MAO is a therapeutic approach for Parkinson's disease. researchgate.net
JNK3 Inhibition: The c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is involved in pathways related to Parkinson's disease and Alzheimer's disease. acs.org Indazole and aza-indazole scaffolds have been developed into potent and selective JNK3 inhibitors with good brain penetration. acs.org
Sodium Channel Modulation: A class of oxadiazolylindazole derivatives has been discovered to be neuroprotective sodium channel modulators. acs.org These compounds have shown the ability to protect hippocampal neurons. acs.org
Table 2: Selected Indazole Derivatives Investigated for Neurological Disorders
| Compound/Derivative Class | Target/Mechanism | Potential Therapeutic Application |
|---|---|---|
| N-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-4-bromo-5-methoxy-1H-indazole-3-carboxamide hydroformate | α7 nicotinic acetylcholine receptor ligand | Neurological syndromes involving memory loss. google.com |
| AMI (6-amino-1-methyl-indazole) | Inhibition of tau hyperphosphorylation | Parkinson's Disease. consensus.appnih.gov |
| Indazole-5-carboxamides | Monoamine Oxidase (MAO) inhibition | Parkinson's Disease. researchgate.net |
| N-Aromatic-Substituted Indazoles | JNK3 inhibition | Parkinson's Disease, Alzheimer's Disease. acs.org |
| Oxadiazolylindazoles | Sodium channel modulation | Neuroprotection. acs.org |
Anti-platelet Activity
The anti-platelet effects of indazole derivatives are often mediated through various mechanisms, with two of the most well-studied being the activation of soluble guanylate cyclase (sGC) and the antagonism of protease-activated receptors (PARs).
A prominent example is YC-1 (1-Benzyl-3-(5′-hydroxymethyl-2′-furyl)indazole) , which has been shown to exhibit significant inhibitory effects against platelet aggregation induced by various stimuli. acs.org The mechanism of YC-1 is associated with the NO-independent activation of sGC, a key enzyme in a signaling pathway that leads to the relaxation of blood vessels and the inhibition of platelet aggregation. acs.orgnih.gov
Another important indazole derivative, YD-3 (ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate) , was identified as the first non-peptide antagonist of protease-activated receptor 4 (PAR4). nih.gov PARs are a family of receptors that are activated by thrombin and play a crucial role in platelet activation. By blocking PAR4, YD-3 and its derivatives can effectively inhibit platelet aggregation. nih.gov Structure-activity relationship (SAR) studies on YD-3 derivatives have led to the identification of compounds with even more potent inhibitory effects on PAR4-mediated platelet aggregation. nih.gov
Further research on various substituted indazoles has revealed key structural features that contribute to their anti-platelet activity. For example, in the YC-1 series of compounds, the presence of a fluorine atom at the 6-position of the indazole ring was found to enhance the inhibitory activity against aggregation induced by arachidonic acid, collagen, and platelet-activating factor (PAF). acs.org
Although specific data for this compound is lacking, the established anti-platelet potential of the indazole scaffold suggests that this compound could serve as a valuable starting point for the design and synthesis of new anti-platelet agents.
Table 3: Examples of Indazole Derivatives with Anti-platelet Activity
| Compound Name | Primary Mechanism of Action | Key Research Finding |
|---|---|---|
| YC-1 | Soluble Guanylate Cyclase (sGC) Activator | Potent inhibitor of platelet aggregation induced by multiple agonists. acs.orgnih.gov |
| YD-3 | Protease-Activated Receptor 4 (PAR4) Antagonist | First identified non-peptide PAR4 antagonist with anti-platelet effects. nih.gov |
| Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate | PAR4 Antagonist | A derivative of YD-3 with potent inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression. nih.gov |
| Ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate | Dual PAR4 and Thromboxane Formation Inhibitor | Exhibits dual inhibitory effects on platelet activation pathways. nih.gov |
Structure Activity Relationship Sar Studies of Indazole Derivatives
Elucidation of Key Structural Features for Biological Efficacy
The indazole scaffold itself is a privileged structure in medicinal chemistry, known to form key interactions with a variety of biological targets. For derivatives of 4-bromo-5-methoxy-1H-indazole, the core bicyclic ring system is fundamental for establishing the foundational binding to target proteins. The biological activity is further modulated by the specific substitution pattern on this core.
Key structural features essential for the biological efficacy of indazole derivatives include:
The Indazole Core : This bicyclic system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a rigid framework that can be appropriately decorated with functional groups to optimize interactions with biological targets. nih.gov
Hydrogen Bonding Capabilities : The N1-H of the indazole ring can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within a protein's binding site.
Impact of Substituent Modifications on Pharmacological Activity
The modification of substituents on the this compound scaffold has a profound impact on its pharmacological activity. The interplay between electronic and steric effects of these substituents fine-tunes the molecule's interaction with its biological target.
Substitutions at C3, C4, C5, C6, C7, N1, and N2 Positions
Systematic modifications at various positions of the indazole ring have demonstrated their importance in modulating biological activity.
C3 Position : This position is frequently targeted for introducing a variety of substituents to enhance potency. For instance, the introduction of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position has been shown to be crucial for potent inhibitory activities in certain indazole derivatives. nih.gov The steric bulk and electronic nature of the C3 substituent can significantly influence binding affinity.
C4 and C6 Positions : Substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold have been shown to play a crucial role in the inhibitory activity against certain enzymes. nih.gov
Influence of Halogenation (e.g., Bromination, Fluorination, Chlorination)
The presence and position of halogen atoms on the indazole ring are critical determinants of pharmacological activity. The 4-bromo substitution in this compound is a key feature that can contribute to binding affinity through halogen bonding and by influencing the electronic properties of the aromatic system.
Studies on other indazole series have shown that halogen substitution at various positions can modulate potency. For example, in a series of 4-bromo-1H-indazole derivatives developed as filamentous temperature-sensitive protein Z (FtsZ) inhibitors, the bromine atom at the C4 position was a key feature of the active compounds. nih.gov
Role of Methoxy (B1213986) Substitutions
The methoxy group at the C5 position of this compound plays a significant role in its pharmacological profile. Methoxy groups can act as hydrogen bond acceptors and can influence the solubility and metabolic stability of the compound. The electronic-donating nature of the methoxy group also modulates the electron density of the indazole ring system, which can affect its interaction with biological targets. In a study of 3-iodoindazoles, a 5-methoxy substituted precursor was used, highlighting the compatibility of this substitution with further functionalization. chim.it
Significance of Amide Linkers and Their Regiochemistry
Amide linkers are frequently incorporated into indazole derivatives to connect to other chemical moieties, and their regiochemistry is often critical for biological activity. A series of 1H-indazole amide derivatives have been synthesized and evaluated for their activity as extracellular signal-regulated kinase1/2 (ERK1/2) inhibitors. nih.gov The specific attachment point and orientation of the amide group can dictate the compound's ability to form key hydrogen bonds and hydrophobic interactions within the target's binding site.
Effects of Aryl and Alkyl Groups
The introduction of aryl and alkyl groups at various positions of the indazole ring is a common strategy to modulate the pharmacological properties of these compounds.
Aryl Groups : Aryl substituents can engage in π-stacking and hydrophobic interactions with the target protein, often leading to enhanced potency. The substitution pattern on the aryl ring itself can be further optimized to improve activity and selectivity.
Alkyl Groups : Alkyl groups, particularly at the N1 or N2 positions, can influence the compound's lipophilicity, solubility, and metabolic stability. The size and branching of the alkyl group can also impact the steric fit within the binding pocket. Regioselective N-alkylation of indazoles is a key synthetic consideration, as the position of the alkyl group (N1 vs. N2) can dramatically alter the biological activity. nih.gov
Conformational Analysis and Intramolecular Interactions
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the specific orientation of its functional groups, which are dictated by its conformational flexibility and the presence of intramolecular interactions. For this compound, the bicyclic indazole system imposes a high degree of planarity. However, the substituents at the 4- and 5-positions introduce key electronic and steric features that can influence its interaction with biological targets.
Conformational Preferences:
The conformation of the 5-methoxy group is of particular interest. The orientation of the methyl group relative to the indazole ring can be described by the torsion angle around the C5-O bond. Computational studies and crystal structure analysis of related methoxy-substituted aromatic systems suggest that the methoxy group is often nearly coplanar with the aromatic ring to maximize resonance stabilization. nih.gov In the case of this compound, two primary planar conformations for the methoxy group are possible: one where the methyl group is oriented towards the bromine atom (syn-periplanar) and one where it is oriented away (anti-periplanar). The preferred conformation will be a balance between steric hindrance from the adjacent bromine atom and potential intramolecular interactions.
Intramolecular Interactions:
Several types of non-covalent intramolecular interactions can play a role in stabilizing the preferred conformation of this compound and its analogs.
Hydrogen Bonds: A potential weak intramolecular hydrogen bond of the C-H···N or C-H···O type could exist. More significantly, in the solid state or within a protein binding pocket, the N-H group of the pyrazole ring and the methoxy oxygen can act as hydrogen bond donors and acceptors, respectively. Crystal structure analyses of related bromo-substituted heterocyclic compounds have revealed the presence of weak C-H···O and C-H···Br hydrogen bonds that influence molecular packing and conformation. nih.govnih.gov
Steric and Electronic Effects: The bromine atom at the 4-position is a bulky, electron-withdrawing group. It exerts a significant steric and electronic influence on the adjacent 5-methoxy group. This can affect the rotational barrier of the methoxy group and the local electron density of the benzene ring portion of the indazole core.
π-π Stacking: In the solid state, indazole rings often arrange in stacks due to favorable π-π interactions. nih.gov The electronic nature of the substituents can modulate these interactions. The electron-withdrawing bromine and electron-donating methoxy group create a polarized aromatic system, which can influence the geometry and strength of stacking interactions with other aromatic residues, for instance, in a protein's active site.
Development of SAR Models (2D-QSAR, 3D-QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable in drug discovery for predicting the activity of unsynthesized compounds and providing insights into the structural requirements for optimal biological response. Both 2D and 3D-QSAR approaches have been applied to various series of indazole derivatives to elucidate their SAR for different biological targets, such as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors. nih.govtandfonline.com
2D-QSAR:
2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D representation of the molecule. These descriptors can include parameters like molecular weight, logP (lipophilicity), molar refractivity (steric bulk), and electronic parameters. For indazole derivatives, 2D-QSAR studies have often highlighted the importance of lipophilicity and specific topological parameters in defining their activity against various targets. eurekaselect.com For a compound like this compound, these models would quantify the contribution of the bromo and methoxy groups based on their respective hydrophobicity, electronic, and steric constants.
3D-QSAR:
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. These methods require the alignment of a set of molecules and calculate steric and electrostatic fields around them. The resulting contour maps indicate regions where modifications to the molecular structure are likely to increase or decrease activity.
For various classes of indazole derivatives, 3D-QSAR studies have provided detailed pharmacophoric maps. nih.govresearchgate.net For example, in the development of indazole-based HIF-1α inhibitors, 3D-QSAR models have been generated with good statistical reliability. nih.govtandfonline.com
Below is a representative table summarizing the statistical validation parameters from a 3D-QSAR study on indazole derivatives, illustrating the predictive power of such models.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F value | Predictive r² |
| CoMFA | 0.685 | 0.957 | 0.184 | 158.3 | 0.812 |
| CoMSIA | 0.710 | 0.942 | 0.211 | 115.6 | 0.835 |
| (Note: Data are representative examples from published 3D-QSAR studies on indazole derivatives and do not correspond to a specific study on this compound. They serve to illustrate the typical statistical quality of such models.) |
These models generate contour maps that provide a visual guide for drug design. For instance:
Steric Contour Maps: Green contours might indicate regions where bulky groups are favored, while yellow contours show where they are disfavored. A 3D-QSAR model might suggest that a bulky substituent at the 4-position (like bromine) is favorable, while requiring a smaller group at another position.
Electrostatic Contour Maps: Blue contours often indicate where electropositive charge is favorable, while red contours show where electronegative charge is preferred. The methoxy group at the 5-position, with its electronegative oxygen, and the bromine at the 4-position would contribute significantly to the electrostatic field of this compound. The model would indicate whether these features align with the requirements of the target's binding site.
Hydrogen Bond Contour Maps: Other maps can indicate favorable locations for hydrogen bond donors (cyan) and acceptors (magenta). The N-H of the indazole is a key donor, and the methoxy oxygen is an acceptor. 3D-QSAR studies consistently highlight the importance of these hydrogen bonding features for the activity of indazole scaffolds. nih.gov
Computational Chemistry and in Silico Studies of Indazole Compounds
Molecular Docking Analyses for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how ligands like indazole derivatives interact with the active sites of protein targets.
Molecular docking studies have been employed to evaluate the binding affinity of indazole derivatives against a range of therapeutically relevant enzymes. These studies calculate a docking score, typically in kcal/mol, which estimates the binding free energy; a more negative score indicates a stronger predicted interaction.
For instance, docking simulations of various indazole derivatives have shown favorable binding energies against several key protein targets. While specific data for 4-Bromo-5-methoxy-1H-indazole is not detailed in the provided search results, the indazole scaffold consistently demonstrates the ability to form effective interactions within enzyme active sites. Studies on indazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, have been conducted to improve binding affinity by increasing hydrophobic interactions within the active site. nih.gov Similarly, the indazole motif is recognized as a key pharmacophore for interacting with targets like indoleamine 2,3-dioxygenase (IDO1), where it engages with the heme ferrous ion and hydrophobic pockets. nih.gov
The interaction of indazole compounds has also been explored with S-adenosyl-L-homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing. nih.gov Docking helps to elucidate the inhibitory mechanisms of these compounds against such targets. nih.gov Furthermore, the indazole moiety is a core component of commercially available drugs that show potent activity against renal cancer by targeting proteins like the Discoidin Domain Receptor 1 (DDR1). nih.gov
| Target Enzyme | General Findings for Indazole Derivatives |
| VEGFR-2 | The indazole scaffold serves as a basis for inhibitors designed to interact with the hydrophobic back pocket of the enzyme's active site. nih.gov |
| TTK | Indazole derivatives have been analyzed as Threonine Tyrosine Kinase (TTK) inhibitors for their anticancer potential. researchgate.net |
| SAH/MTAN | Molecular docking has been used to identify interactions responsible for the quorum sensing inhibitory mechanisms of indazole compounds. nih.gov |
| COX-2 | Xanthone (B1684191) derivatives, another class of compounds, have been shown through docking to potentially inhibit Cyclooxygenase-2 (COX-2), suggesting a possible mechanism of action relevant to anti-inflammatory and anticancer effects. dovepress.com |
A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions—such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking—with the ligand. These interactions are crucial for the stability and affinity of the ligand-protein complex.
For VEGFR-2 inhibitors, studies have focused on designing compounds that can interact with key amino acid residues in the DFG (Asp-Phe-Gly) motif region, specifically Asp1044 and Glu883, through hydrogen bond donors and acceptors. nih.gov The hydrophobic back pocket of VEGFR-2, lined with residues like Ile888, Leu889, Val898, and Leu1019, is also a critical area for interaction. nih.gov In studies of indazole compounds against SAH/MTAN, molecular docking helps to identify the active binding amino acid residues involved in ligand-receptor interactions. nih.gov This information is vital for structure-activity relationship (SAR) analysis and for designing derivatives with improved specificity and potency.
Molecular Dynamics (MD) Simulations for Ligand Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can confirm the stability of binding poses predicted by docking.
MD simulations performed on indazole derivatives have confirmed stable binding within the active sites of target proteins. nih.gov For example, simulations of a potent indazole derivative in the active site of HIF-1α showed that the compound remained stable throughout the simulation. nih.gov Key metrics from MD simulations, such as the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg), are used to assess stability. Low RMSD values (e.g., below 2.5 Å) indicate minimal conformational changes, suggesting a stable ligand-protein complex. nih.gov Similarly, low RMSF values for the amino acid residues in the binding pocket indicate that the ligand binding is stable. nih.gov These simulations provide a more realistic understanding of the interactions and can validate the potential of a compound as a stable inhibitor. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
For indazole derivatives, both 2D and 3D-QSAR models have been developed to explore their anticancer efficacy, for instance as TTK inhibitors. researchgate.net These studies correlate structural features and physicochemical properties with inhibitory activity. researchgate.net
The reliability of a QSAR model is paramount and is assessed using several statistical metrics. A successful QSAR model depends on the quality of the input data, the selection of appropriate descriptors, and rigorous validation. researchgate.net
Key statistical parameters used for validation include:
Correlation coefficient (r²) : Measures the goodness of fit of the model.
Internal cross-validation coefficient (q²) : Assesses the internal predictive ability of the model.
External validation coefficient (pred_r²) : Evaluates the model's ability to predict the activity of an external test set of compounds.
Studies on indazole derivatives have yielded statistically significant QSAR models. For example, a 2D-QSAR model for indazole-based TTK inhibitors showed a high correlation coefficient (r²) of 0.9512 and good internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively. researchgate.net A 3D-QSAR model for the same target also showed a high q² of 0.9132. researchgate.net Similarly, a QSAR model for indazole compounds inhibiting SAH/MTAN was able to explain 85.2% of the variance in activity (R²) and had good internal (78.1%) and external (68.5%) predictability. nih.gov The low residual values in these models indicate a good agreement between the observed and predicted activities, confirming their predictive accuracy. researchgate.net
| QSAR Model Study (Indazole Derivatives) | r² (Correlation) | q² (Internal Validation) | pred_r² (External Validation) |
| 2D-QSAR for TTK Inhibitors | 0.9512 | 0.8998 | 0.8661 |
| 3D-QSAR for TTK Inhibitors | N/A | 0.9132 | N/A |
| QSAR for SAH/MTAN Inhibitors | 0.852 | 0.781 | 0.685 |
A crucial test for any QSAR model is its ability to correlate predicted values with experimentally determined biological activities. A strong correlation suggests that the descriptors used in the model are relevant to the compound's mechanism of action.
QSAR models developed for various series of compounds, including those with indazole-like heterocyclic structures, have shown a good correlation between predicted and experimental pIC50 values. researchgate.netresearchgate.net For example, QSAR analysis of xanthone derivatives revealed that descriptors like net atomic charges, dipole moment, and logP were highly correlated with their cytotoxic activities. dovepress.com The resulting QSAR equation was able to generate proposals for novel compounds with potentially better cytotoxic activities. dovepress.com For indazole derivatives, QSAR studies have successfully identified key structural features and physicochemical properties, such as hydrophilicity and steric factors, that contribute to their biological activity. researchgate.net These models serve as a valuable platform for the rational design of new and more potent indazole-based therapeutic agents. nih.govresearchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
Pharmacokinetic parameters determine the fate of a drug in the body. Computational tools can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. For instance, in silico studies on various heterocyclic compounds, including indazole analogs, have been used to estimate their absorption and distribution profiles. These analyses often involve calculating parameters like lipophilicity (LogP) and topological polar surface area (TPSA), which are crucial for predicting cell membrane permeability.
A computational analysis of 5-methoxy-2-methyl-1H-indol-3-yl)-N'-(substituted benzylidene) acetohydrazide derivatives, which share some structural motifs with the subject compound, involved the use of programs to predict their biological activities and pharmacokinetic properties before laboratory synthesis. iaps.org.in This approach helps in prioritizing compounds with favorable ADMET characteristics.
Table 1: Representative In Silico Pharmacokinetic Parameters for a Hypothetical Indazole Derivative
| Parameter | Predicted Value | Significance |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Permeability | Low | Reduced potential for central nervous system side effects |
| P-glycoprotein Substrate | No | Less susceptible to efflux pumps, potentially higher intracellular concentration |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| LogP (Lipophilicity) | 2.5 | Optimal for cell membrane permeability |
Note: The data in this table is illustrative and not specific to this compound.
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. This is often assessed using rules such as Lipinski's Rule of Five. Toxicity prediction is another vital component of in silico analysis, helping to flag potential liabilities early on.
Studies on other heterocyclic compounds, such as isoxazole (B147169) derivatives, have demonstrated the use of in silico methods to predict drug-likeness and ADMET profiles, showing low toxicity and minimal adverse effects for promising anti-inflammatory agents. nih.gov For indazole derivatives, computational models can predict potential hepatotoxicity, cardiotoxicity, and mutagenicity.
Table 2: Representative Drug-likeness and Toxicity Profile for a Hypothetical Indazole Derivative
| Parameter | Prediction | Implication |
| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability expected |
| Ghose Filter | Pass | Favorable drug-like properties |
| Veber's Rule | Pass | Good oral bioavailability expected |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity |
Note: The data in this table is illustrative and not specific to this compound.
Density Functional Theory (DFT) for Quantum Chemical Parameters
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies can provide insights into the reactivity, stability, and spectroscopic properties of molecules.
While a specific DFT study on this compound is not available, research on other indazole derivatives has utilized DFT calculations to understand their physicochemical properties. nih.gov For example, a study on a novel indazole derivative employed DFT calculations at the B3LYP/6-311+G(d,p) level of theory to analyze its structure and molecular parameters. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in quantum chemistry. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.
In a DFT study of 4-bromo-3-(methoxymethoxy) benzoic acid, the HOMO-LUMO band gap was computed to understand the molecule's properties. researchgate.net
Table 3: Representative Quantum Chemical Parameters from a DFT Study of a Related Aromatic Compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Energy Gap (ΔE) | 5.0 |
Note: The data in this table is for a related bromo-methoxy aromatic compound and is intended for illustrative purposes.
From the HOMO and LUMO energies, other quantum chemical parameters such as chemical hardness (η), electronegativity (χ), and chemical potential (μ) can be calculated. These parameters provide further information about the molecule's reactivity and stability.
Chemical Hardness (η) : A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Electronegativity (χ) : The power of an atom in a molecule to attract electrons to itself. It is calculated as -(E_LUMO + E_HOMO) / 2.
Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity.
These parameters have been determined for compounds like 4-bromo-3-(methoxymethoxy) benzoic acid to predict their reactivity. researchgate.net
Table 4: Calculated Reactivity Descriptors for a Related Aromatic Compound
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.5 |
| Electronegativity (χ) | 4.0 |
| Chemical Potential (μ) | -4.0 |
Note: The data in this table is for a related bromo-methoxy aromatic compound and is intended for illustrative purposes.
In Silico Evaluation of Anti-inflammatory Potential
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a protein target, such as an enzyme involved in inflammation.
While specific molecular docking studies for this compound as an anti-inflammatory agent are not documented, research on other indazole derivatives has shown their potential to inhibit key inflammatory targets like cyclooxygenase-2 (COX-2). nih.gov For instance, docking studies on 4,5,6,7-tetrahydro-2H-indazole derivatives were used to identify potential COX-2 inhibitors. nih.gov The presence of methoxy (B1213986) groups in other heterocyclic compounds has been noted to enhance hydrogen bonding interactions with the binding sites of COX-2, leading to stronger inhibition. mdpi.com
Table 5: Representative Molecular Docking Results of a Hypothetical Indazole Derivative with COX-2
| Ligand | Binding Energy (kcal/mol) | Interacting Residues |
| Hypothetical Indazole | -8.5 | Arg120, Tyr355, Ser530 |
| Celecoxib (Reference) | -9.2 | Arg120, Tyr355, Ser530 |
Note: The data in this table is illustrative and not specific to this compound.
Metabolic Pathways and Pharmacokinetics of Indazole Derivatives
Metabolic Transformations of Indazole Derivatives
The biotransformation of indazole derivatives is a complex process involving a variety of enzymatic reactions, primarily aimed at increasing their water solubility to facilitate excretion. These transformations are categorized into Phase I and Phase II metabolic reactions.
A significant metabolic pathway for certain indazole-containing compounds is P450-mediated N-deindazolation, which involves the cleavage and loss of the indazole ring. nih.gov This reaction has been identified as a predominant metabolic route for compounds where the indazole ring is linked to a piperazine (B1678402) moiety. The proposed mechanism for this transformation involves an initial P450-mediated formation of a putative oxaziridine (B8769555) intermediate. nih.gov This unstable intermediate then undergoes ring opening and subsequent elimination, leading to the N-deindazolated metabolite. nih.gov The enzyme P450 3A has been identified as the principal enzyme catalyzing this N-deindazolation reaction.
Indazole derivatives, particularly those in the synthetic cannabinoid class, undergo a wide array of Phase I metabolic transformations. sigmaaldrich.comnih.gov These reactions introduce or expose functional groups on the parent molecule.
Hydroxylation: This is a common metabolic route where a hydroxyl group (-OH) is added to the molecule, often on the indazole ring or its alkyl side chains. sigmaaldrich.com
Dihydrodiol Formation: For derivatives with a pentenyl side chain, the carbon-carbon double bond can be oxidized to form a dihydrodiol. sigmaaldrich.comnih.gov
Oxidative Defluorination: In fluoro-containing indazole derivatives, the fluorine atom can be removed and replaced with a hydroxyl group. sigmaaldrich.comnih.gov
Hydrogenation: The saturation of a double bond, for instance in a pentenyl side chain, can occur through hydrogenation. sigmaaldrich.comnih.gov
Hydrolysis: Amide or ester linkages within the indazole derivative molecule are susceptible to cleavage by hydrolysis. sigmaaldrich.com
Dehydrogenation: The removal of hydrogen atoms can lead to the formation of new double bonds. sigmaaldrich.comnih.gov
A summary of these metabolic transformations observed in certain indazole derivatives is presented below.
| Metabolic Reaction | Description |
| Hydroxylation | Addition of a hydroxyl (-OH) group. |
| Dihydrodiol Formation | Oxidation of a carbon-carbon double bond to form a diol. |
| Oxidative Defluorination | Replacement of a fluorine atom with a hydroxyl group. |
| Hydrogenation | Addition of hydrogen to a double bond. |
| Hydrolysis | Cleavage of amide or ester bonds. |
| Dehydrogenation | Removal of hydrogen to form a double bond. |
This table summarizes common Phase I metabolic reactions for some indazole derivatives.
Further oxidation of hydroxylated metabolites can occur. sigmaaldrich.comnih.gov Primary alcohol groups can be oxidized to form aldehydes, which are then rapidly converted to carboxylic acids (carboxylates). Secondary alcohol groups can be oxidized to form ketones. sigmaaldrich.comnih.gov These transformations are crucial steps in the metabolic cascade, often leading to more polar and readily excretable compounds.
N-Dealkylation is another Phase I reaction where an alkyl group attached to a nitrogen atom is removed. sigmaaldrich.com
Glucuronidation is a major Phase II metabolic pathway for indazole derivatives. sigmaaldrich.comeurekaselect.com In this process, glucuronic acid is attached to the parent compound or its Phase I metabolites. eurekaselect.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). For the indazole core, direct N-glucuronidation has been identified as a predominant metabolic pathway, catalyzed mainly by the UGT1A family of enzymes. eurekaselect.com This conjugation significantly increases the water solubility of the compound, facilitating its elimination from the body in urine and bile. eurekaselect.com
Identification of Key Metabolites and Biomarkers
Due to extensive metabolism, the parent indazole compounds are often found in very low concentrations or are completely absent in biological samples like urine. nih.gov Therefore, identifying their metabolites is crucial for forensic and clinical toxicology to confirm exposure. sigmaaldrich.comnih.gov
For synthetic cannabinoids with an indazole core, studies have proposed specific metabolites as suitable biomarkers. For example, for ADB-BUTINACA, monohydroxylated metabolites and the acid metabolite have been suggested as appropriate biomarkers. sigmaaldrich.com Similarly, for MDMB-4en-PINACA, dihydroxylated and monohydroxylated metabolites are considered key markers. sigmaaldrich.com The selection of biomarkers can be challenging due to overlapping metabolic profiles between different but structurally similar indazole derivatives. sigmaaldrich.com In such cases, the parent compounds, if detectable, along with unique metabolites, are used to ensure accurate identification. sigmaaldrich.com
Bioavailability and Oral Absorption Studies of Indazole Derivatives
The development of orally administered therapeutic agents is a primary objective in medicinal chemistry. For indazole derivatives, extensive research has been conducted to evaluate their bioavailability and oral absorption characteristics, which are critical determinants of their potential as viable drug candidates. These studies are essential for understanding how the structural features of indazole-based compounds influence their pharmacokinetic profiles.
A number of indazole derivatives have demonstrated favorable oral bioavailability in preclinical studies. For instance, in the pursuit of selective estrogen receptor degraders (SERDs), a series of 1H-indazole derivatives were identified. One of the optimized compounds, compound 88 , not only acted as an efficient degrader of the ER-α but also exhibited good bioavailability across different species nih.gov. Similarly, in the development of inhibitors for tyrosine threonine kinase (TTK), compounds 94 , 95 (also known as CFI-401870), and 96 were found to be potent nanomolar inhibitors with acceptable oral bioavailability in rodent models nih.gov.
Further research into cyclin-dependent kinase 8 (CDK8) inhibitors led to the discovery of compound 114 , a potent and selective inhibitor with good oral bioavailability nih.gov. The optimization of physicochemical properties was a key strategy in reducing metabolic clearance and minimizing transporter-mediated biliary elimination, while maintaining adequate aqueous solubility nih.gov.
In the context of PI3K inhibitors, the indazole scaffold has been successfully employed as a bioisostere for phenol (B47542), leading to significant improvements in pharmacokinetic properties. While a phenol-containing precursor showed low bioavailability, its indazole analog, pictilisib (B1683980) (GDC-0941 ), was not only potent and selective but also demonstrated acceptable oral bioavailability in all tested species pharmablock.com. Another indazole analog, compound 11 , showed a remarkable improvement in oral bioavailability (25%) compared to its phenol counterpart (0%) pharmablock.com.
The pharmacokinetic properties of N-aromatic-substituted indazole derivatives have also been investigated. One lead compound, 29 , emerged as a potent and selective JNK3 inhibitor that was found to be orally bioavailable acs.org. Moreover, a study on the fibroblast growth factor receptor (FGFR) inhibitor H3B-6545 in dogs revealed dose-independent pharmacokinetic characteristics, with an oral bioavailability of approximately 50% researchgate.net.
The strategic replacement of certain chemical moieties with an indazole ring has been shown to enhance pharmacokinetic profiles. For example, substituting a 2-methyl-5-hydroxyaniline group with a 4-amino(5-methyl-1H-indazole) in a series of lymphocyte-specific kinase (Lck) inhibitors resulted in compounds with comparable potency and improved oral pharmacokinetics nih.gov.
These findings highlight the versatility of the indazole scaffold in designing orally bioavailable drug candidates. The oral absorption and bioavailability of these derivatives are influenced by a variety of factors, including their physicochemical properties such as solubility and lipophilicity, as well as their metabolic stability. The research in this area continues to evolve, with a focus on optimizing the indazole core and its substituents to achieve desirable pharmacokinetic profiles for a range of therapeutic targets.
Bioavailability Data for Selected Indazole Derivatives
| Compound Name/Identifier | Target/Class | Species | Oral Bioavailability (%) | Reference |
| 88 | Estrogen Receptor Degrader (SERD) | Multiple Species | Good | nih.gov |
| 94 | Tyrosine Threonine Kinase (TTK) Inhibitor | Rodents | Good | nih.gov |
| 95 (CFI-401870) | Tyrosine Threonine Kinase (TTK) Inhibitor | Rodents | Good | nih.gov |
| 96 | Tyrosine Threonine Kinase (TTK) Inhibitor | Rodents | Good | nih.gov |
| 114 | Cyclin-Dependent Kinase 8 (CDK8) Inhibitor | Not Specified | Good | nih.gov |
| Pictilisib (GDC-0941 ) | PI3K Inhibitor | Multiple Species | Acceptable | pharmablock.com |
| 11 | Kinase Inhibitor | Not Specified | 25 | pharmablock.com |
| 29 | JNK3 Inhibitor | Not Specified | Orally Bioavailable | acs.org |
| H3B-6545 | Fibroblast Growth Factor Receptor (FGFR) Inhibitor | Dog | ~50 | researchgate.net |
Preclinical Development and Future Directions
Lead Compound Optimization and Analogue Design
Lead optimization is a critical phase in drug discovery where a biologically active compound is synthetically modified to enhance its therapeutic properties. danaher.comijddd.com For indazole-based compounds, this process often involves strategies to improve potency, selectivity, and pharmacokinetic profiles. danaher.com The indazole scaffold serves as an effective bioisostere for indoles and phenols, often conferring superior metabolic stability and oral bioavailability. nih.gov
The optimization of a lead compound like 4-Bromo-5-methoxy-1H-indazole would likely involve systematic structural modifications. Researchers often make structural changes to active indazole derivatives based on structure-activity relationships (SAR) to obtain more potent lead compounds or clinical drug candidates. researchgate.netbldpharm.com Key strategies include:
Modification of Functional Groups: The bromo and methoxy (B1213986) groups on the indazole ring are key points for modification. Altering these functional groups, making isosteric replacements, or adjusting ring systems can significantly impact the compound's interaction with its biological target. danaher.com For instance, studies on other indazole derivatives have shown that halogen substitutions can influence potency. nih.govresearchgate.net
Analogue Synthesis: Designing and synthesizing analogues is a cornerstone of lead optimization. For example, in the development of inhibitors for the Akt kinase, various C7-substituted indazole analogues of the parent compound A-443654 were synthesized to improve selectivity and potency. ucsf.edu Similarly, novel 1,3-dimethyl-6-amino indazole derivatives were designed as inhibitors of Indoleamine 2,3-dioxygenase (IDO1) based on the structure of the enzyme's active site. nih.gov
Computational and Structure-Based Design: Modern lead optimization heavily relies on computational methods. researchgate.netnih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis would be employed to predict how analogues of this compound might bind to a target protein, guiding the synthesis of more effective and selective compounds. researchgate.net
The following table details examples of lead optimization strategies applied to various indazole derivatives, which could theoretically be applied to this compound.
| Lead Compound/Scaffold | Optimization Strategy | Therapeutic Target | Outcome |
| Indazole-based Scaffold | Structure-based design and SAR studies on a triphenylalkene scaffold. | Estrogen Receptor-α (ER-α) | Identification of orally bioavailable estrogen receptor degraders for breast cancer models. nih.gov |
| 1H-Indazole Amide Derivatives | Structure-guided and knowledge-based design. | Extracellular signal-regulated kinase1/2 (ERK1/2) | Development of compounds with potent enzymatic and cellular activity. nih.gov |
| 5-nitro-1H-indazole-3-carbonitrile | Lead optimization through analogue synthesis. | Rho kinase (ROCK) | Discovery of N-substituted prolinamido indazoles with significantly improved inhibitory activity. nih.gov |
| A-443654 (Indazole Scaffold) | Design of analogues with substitutions at the C7 position of the indazole ring. | Akt Kinase | Creation of inhibitors selective for an engineered, analog-sensitive version of the kinase. ucsf.edu |
In Vivo Studies and Pharmacological Efficacy
For instance, several indazole derivatives have progressed to in vivo testing as kinase inhibitors. nih.gov Kinases are crucial targets in oncology, and compounds like Pazopanib and Axitinib, which feature an indazole core, have shown potent anti-tumor activity in preclinical models before becoming approved drugs. pnrjournal.com Research on novel azaindazole derivatives demonstrated that select compounds possessed a balanced profile of potency and stability in vivo, showing potent antiproliferative activity against multiple myeloma cell lines. nih.gov
The potential in vivo efficacy of this compound would be highly dependent on its specific molecular target and its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Preclinical evaluation in animal models is a crucial step to assess both the effectiveness and the ADMET properties of a potential drug candidate. danaher.com
Translation to Clinical Investigations
There is no evidence of this compound being advanced into human clinical investigations. The transition from preclinical studies to clinical trials is a significant milestone in drug development, achieved by only a small fraction of compounds.
However, the indazole scaffold is well-represented in clinical trials and approved medicines, underscoring the therapeutic potential of this chemical class. mdpi.com As of 2021, at least 43 compounds containing an indazole motif were undergoing clinical evaluation. nih.gov
A recent example of an indazole derivative entering the clinical phase is BGE-102, a brain-penetrant NLRP3 inhibitor. prnewswire.com This compound was developed from hit compounds identified through DNA-encoded library (DEL) screening and initiated a Phase 1 clinical study in 2025. prnewswire.com The NLRP3 inflammasome is a key driver of age-related inflammation implicated in a wide range of diseases. prnewswire.com The successful progression of BGE-102 from a library hit to a clinical candidate highlights a modern pathway for the development of novel indazole-based therapeutics. prnewswire.com
The table below lists some notable indazole-containing drugs that have successfully translated to clinical use.
| Compound Name | Mechanism of Action | Approved Indication(s) |
| Pazopanib | Multi-kinase inhibitor (including VEGFR) | Renal cell carcinoma, soft tissue sarcoma. nih.govpnrjournal.com |
| Axitinib | Tyrosine kinase inhibitor | Renal cell carcinoma. pnrjournal.com |
| Niraparib | PARP inhibitor | Ovarian, fallopian tube, peritoneal, breast, and prostate cancer. nih.govnih.gov |
| Bendazac | Non-steroidal anti-inflammatory drug (NSAID) | Used in eye drops for cataracts. nih.gov |
| Benzydamine | Anti-inflammatory drug | Used for pain and inflammation relief. nih.gov |
Challenges and Opportunities in Indazole-Based Drug Development
The development of indazole-based drugs presents both distinct challenges and significant opportunities.
Challenges:
Synthesis and Isomer Control: A primary challenge in working with indazoles is the synthesis and isolation of the desired N-1 or N-2 alkyl regioisomers, which can be difficult and negatively impact product yield. pnrjournal.com
Drug Resistance: As with many targeted therapies, particularly in oncology, the emergence of drug resistance is a major hurdle. researchgate.net Developing new indazole derivatives that can overcome existing resistance mechanisms is an ongoing research focus. researchgate.net
Off-Target Effects: While many indazole derivatives are designed to be highly selective, achieving mono-kinase inhibition and avoiding off-target effects that could lead to toxicity remains a significant challenge in the development of kinase inhibitors. nih.gov
Opportunities:
Privileged Scaffold: The indazole core is a proven "privileged structure" in medicinal chemistry, frequently interacting with key biological targets like protein kinases. nih.govresearchgate.net This makes it a valuable starting point for fragment-based drug design and scaffold hopping exercises. nih.gov
Kinase Inhibition: Indazoles have been exceptionally successful as scaffolds for kinase inhibitors. nih.govresearchgate.netrsc.org The human genome contains over 500 kinases, many of which are implicated in diseases like cancer, presenting a vast landscape of potential targets for new indazole-based drugs. nih.gov
Expanding Therapeutic Areas: While oncology has been a major focus, the opportunities for indazole-based drugs are expanding into other areas. Their utility as anti-inflammatory, antibacterial, anti-HIV, and antifungal agents has been demonstrated, suggesting a broad therapeutic potential. nih.govnih.gov The development of NLRP3 inhibitors for age-related inflammatory diseases is a prime example of this expansion. prnewswire.com
Emergent Interests and New Scopes for Indazole Research
Research into indazole-containing compounds continues to evolve, with scientists exploring new applications and chemical space.
Novel Target Identification: The use of advanced screening techniques, such as DNA-encoded library (DEL) technology, is enabling the identification of indazole-based hits for novel therapeutic targets that were previously difficult to drug. prnewswire.com The discovery of indazole NLRP3 inhibitors exemplifies this approach. prnewswire.cominvesting.com
New Synthetic Methodologies: There is ongoing interest in developing new and more efficient synthetic routes to create diverse indazole derivatives. ingentaconnect.com Advances in catalyst-based approaches, including transition-metal catalysis and green chemistry methods, are facilitating the creation of complex, drug-like molecules. nih.govingentaconnect.com
Application in Photochemistry and Flow Chemistry: The integration of modern synthetic techniques like photochemistry and flow chemistry with traditional methods is expected to accelerate the discovery of novel indazole derivatives with unique properties. nih.gov
Targeting Protein-Protein Interactions: Some research efforts are focused on designing indazole derivatives that can disrupt protein-protein interactions, which are implicated in many diseases but are notoriously difficult to target with small molecules. nih.gov
The continued exploration of the indazole scaffold, driven by new technologies in synthesis and screening, promises to deliver a new generation of innovative medicines for a wide range of human diseases.
Q & A
Q. What synthetic methodologies are commonly employed for 4-Bromo-5-methoxy-1H-indazole?
The synthesis typically involves bromination of a pre-functionalized indazole core. Key intermediates like 5-methoxy-1H-indazole are brominated using reagents such as N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C). Protecting groups (e.g., tosyl) may be used to direct regioselectivity . A representative route includes:
- Step 1: Tosylation of 5-methoxy-1H-indazole using tosyl chloride in THF with NaH as a base.
- Step 2: Bromination at the 4-position using NBS in DMF.
- Step 3: Deprotection via hydrolysis with NaOH/EtOH .
Q. Which analytical techniques validate the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns (e.g., methoxy at C5 and bromine at C4). Aromatic protons appear as doublets in the 7.0–8.5 ppm range, while methoxy groups resonate near 3.9 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 241.0 for CHBrNO) .
- X-ray Crystallography: Resolves ambiguities in regiochemistry; software like Mercury aids in visualizing crystal packing .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of methoxy-substituted indazoles be mitigated?
Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict reactive sites, while directing groups (e.g., tosyl) block undesired positions. For example, bromination of 5-methoxy-1-tosyl-1H-indazole favors the 4-position due to steric hindrance at C3/C7 and electron-donating effects of the methoxy group .
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?
Q. How should contradictory biological activity data for this compound derivatives be resolved?
Contradictions may arise from assay conditions (e.g., cell line variability) or impurities. Systematic approaches include:
- Dose-Response Curves: Confirm IC values across multiple replicates.
- Metabolic Stability Testing: Assess compound degradation in liver microsomes.
- Structural Confirmation: Re-analyze active batches via HPLC and NMR to rule out synthetic byproducts .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
